molecular formula C16H23N3O2 B2911538 2-(6-Ethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid CAS No. 2034520-34-6

2-(6-Ethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B2911538
CAS No.: 2034520-34-6
M. Wt: 289.379
InChI Key: CJDVUYZWKITOCV-UHFFFAOYSA-N
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Description

2-(6-Ethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid (CAS 2034520-34-6) is a structurally complex heterocyclic compound of high interest in medicinal chemistry and drug discovery . Its unique architecture incorporates a rigid spiro[4.5]decane scaffold coupled with a 6-ethylpyrimidine moiety, making it a valuable intermediate for designing novel small-molecule therapeutics . The presence of a carboxylic acid functional group enhances the molecule's utility, enabling further synthetic derivatization into various amides, esters, and other bioactive derivatives . This compound is particularly relevant in developing potential treatments for central nervous system (CNS) disorders and for enzyme modulation in oncology research . The pyrimidine ring is a privileged scaffold in anticancer agent development due to its structural resemblance to natural nucleotide bases, allowing it to interact critically with biological targets involved in cancer pathogenesis . With its well-defined stereochemistry and synthetic accessibility, this compound serves as a key building block for pharmaceutical research and discovery efforts . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(6-ethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-2-12-8-14(18-11-17-12)19-9-13(15(20)21)16(10-19)6-4-3-5-7-16/h8,11,13H,2-7,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDVUYZWKITOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CC(C3(C2)CCCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of 2-(6-Ethylpyrimidin-4-yl)-2-azaspiro[4It is related to a series of 2,6-dioxaspiro[45]decane derivatives, which are used in the preparation of opiate receptor μ agonist related drugs. The μ-opioid receptors are a class of opioid receptors with high affinity for enkephalins and beta-endorphins.

Biological Activity

2-(6-Ethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a spirocyclic structure, which is significant for its biological interactions. The presence of the pyrimidine ring and the azaspiro moiety contributes to its pharmacological properties.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Many spiro compounds act as inhibitors for specific enzymes. For instance, pyrimidine derivatives have been shown to inhibit Vanin-1, an enzyme implicated in inflammatory processes .
  • Antimicrobial Activity : Compounds with azaspiro structures have demonstrated antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Antimicrobial Activity

A study investigating azaspiro compounds found that derivatives exhibited significant activity against Mycobacterium tuberculosis. The mechanism involved membrane permeabilization without causing membrane depolarization, indicating a unique mode of action .

Enzyme Inhibition Studies

The compound has been reported as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation. Inhibitors of IDO are being explored for their therapeutic potential in cancer and autoimmune diseases .

Case Studies

Study Findings Reference
Study 1Inhibition of Vanin-1 enzyme leading to reduced inflammation in animal models.
Study 2Significant antimicrobial activity against various bacterial strains with minimal cytotoxicity.
Study 3Potential as an IDO inhibitor with implications for cancer therapy.

Research Findings

Recent studies have highlighted the following aspects of this compound:

  • Therapeutic Potential : Its ability to inhibit key enzymes suggests a role in treating diseases characterized by inflammation or immune dysregulation.
  • Safety Profile : Preliminary toxicity assessments indicate that the compound has a favorable safety profile, making it a candidate for further development.
  • Synthetic Accessibility : The synthesis of this compound has been streamlined using modern methodologies, enhancing its availability for research and potential clinical use .

Comparison with Similar Compounds

Table 1: Key Structural Features of Azaspiro[4.5]decane Derivatives

Compound Name Substituents/Ring Modifications Molecular Weight Key Applications/Activities CAS/Reference
2-(6-Ethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid 6-Ethylpyrimidin-4-yl, carboxylic acid Not provided Potential CNS or enzyme targeting Not specified
(R)-2-Azaspiro[4.5]decane-4-carboxylic acid No pyrimidine substituent 183.25 Chiral building block 764633-87-6
8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid Oxygen atom in spiro ring (8-oxa) Not provided Not specified Predicted pKa 3.74
2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid tert-Butoxycarbonyl (Boc) protection Not provided Intermediate in peptide synthesis 1363381-87-6

Key Observations :

  • Oxygen substitution (e.g., 8-oxa analog) reduces basicity compared to nitrogen-containing spiro systems, as evidenced by the lower predicted pKa (3.74) . This may influence solubility and membrane permeability.
  • Boc-protected derivatives (e.g., CAS 1363381-87-6) serve as intermediates in drug synthesis, highlighting the role of protecting groups in modulating reactivity during multi-step syntheses .

Key Observations :

  • Anticonvulsant activity: N-Phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione exhibit EC50 values of 15–30 mg/kg in rodent models, suggesting that the spiro scaffold itself contributes to CNS activity . The target compound’s pyrimidine group may enhance binding to neuronal ion channels or receptors.
  • HPLC retention: The ester derivative in EP 4374877A2 shows a short retention time (1.40 minutes), indicative of moderate polarity.

Key Observations :

  • Stereochemical complexity: Analogs like 2-(tert-butyl)-6,10-dimethoxy derivatives require precise control during spiro ring formation, as noted in their NMR data . The target compound’s synthesis may face similar challenges in maintaining regioselectivity.
  • Spectroscopic gaps : While HRMS and NMR data are available for tert-butyl/methoxy analogs , the absence of such data for the target compound limits direct comparisons.

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